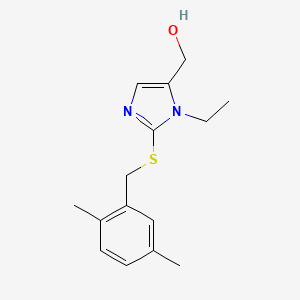![molecular formula C13H13NO B2991952 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one CAS No. 40133-76-4](/img/structure/B2991952.png)
10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoles and their derivatives are important scaffolds found in many biologically active compounds . They are prevalent ring systems distributed in many bioactive alkaloids and pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, a strategy for the synthesis of 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of 4-(3-methyl-1H-indol-1-yl)-1,1-diphenylbut-2-yn-1-ol derivatives has been presented . This reaction was conducted under very mild conditions and in a short time .
Molecular Structure Analysis
Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Chemical Reactions Analysis
The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 2-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-ol has a molecular formula of C14H17NO, an average mass of 215.291 Da, and a monoisotopic mass of 215.131012 Da .
科学的研究の応用
Synthesis and Autoxidation
Bhattacharya et al. (2001) explored the synthesis and autoxidation of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives, which are chemically related to 10-methyl-8,9-dihydropyrido[1,2-a]indol-6(7H)-one. Their research focused on modified Fischer indole synthesis, revealing insights into novel autoxidation mechanisms through azaenolate/enamine intermediates (Bhattacharya, Su, Chia, & Chen, 2001).
Intramolecular Aromatenalkylierungen
Reimann and Erdle (2001) investigated intramolecular aromatenalkylierungen involving compounds like this compound. They focused on the potential of these compounds as precursors to Ergolines, highlighting their unique chemical reactions and transformations (Reimann & Erdle, 2001).
Functionalized Hexahydropyrrolo[2,3-b]indoles Synthesis
Kawasaki et al. (2005) described the synthesis of hexahydropyrrolo[2,3-b]indoles, which are structurally related to this compound. Their method added molecular diversity onto the pyrrolo[2,3-b]indole ring system, offering insights into versatile chemical synthesis approaches (Kawasaki et al., 2005).
Rutaecarpine Alkaloids Debenzologues Synthesis
Hermecz et al. (1996) conducted research on the synthesis of 7,12-dihydropyrimido[1′2′:1,2]pyrido[3,4-b]indole-4(6H)-ones, related to the compound . They studied its reactivity and potential in electrophilic and nucleophilic substitutions, contributing to the understanding of the chemical behavior of similar heterocyclic compounds (Hermecz et al., 1996).
Modified Madelung Reaction in Synthesis
Verboom et al. (1986) explored the synthesis of dihydro-1H-pyrrolo and tetrahydropyrido[1,2-a] indoles via a modified Madelung reaction. This research is relevant as it provides a methodological insight into the synthesis of structurally related compounds (Verboom, Orlemans, Berga, Scheltinga, & Reinhoudt, 1986).
作用機序
Target of Action
It’s known that pyrido[1,2-a]-1h-indoles, a class of compounds to which our compound belongs, are important scaffolds found in many biologically active compounds .
Mode of Action
It’s known that pyrido[1,2-a]-1h-indoles are synthesized via a gold-catalyzed cycloisomerization of n-1,3-disubstituted allenyl indoles . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s known that indole and its derivatives, which include our compound, have been long employed as an active ingredient in drug design and production .
Result of Action
It’s known that indole and its derivatives, which include our compound, exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Action Environment
It’s known that the action of indole and its derivatives, which include our compound, can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
10-methyl-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-10-5-2-3-6-12(10)14-11(9)7-4-8-13(14)15/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGVOBSCRNTTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(=O)N2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-Hydroxyethyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2991869.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2991870.png)

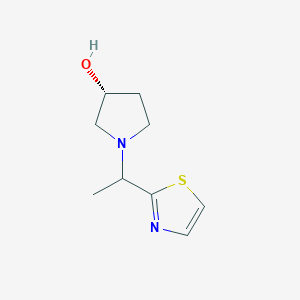
![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2991874.png)

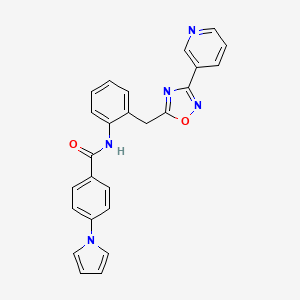

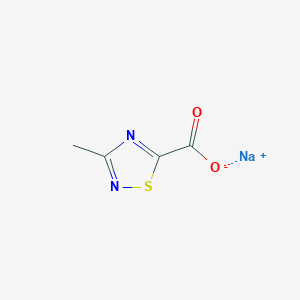
![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)
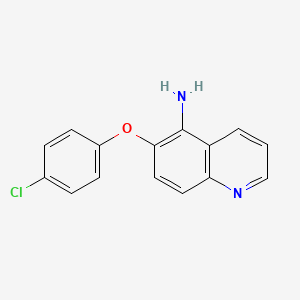
![N-benzyl-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2991890.png)
